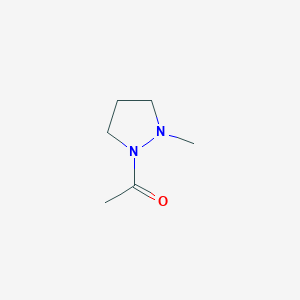![molecular formula C15H8ClN3O B14225845 Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- CAS No. 502422-41-5](/img/structure/B14225845.png)
Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- is a chemical compound with the molecular formula C15H8ClN3O. This compound is known for its unique structure, which includes a benzonitrile group attached to a pyridine ring and an oxazole ring. It is used in various scientific research applications due to its versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction is advantageous due to its mild conditions and low production cost. The reaction typically occurs at 120°C for 2 hours, yielding benzonitrile with high efficiency .
Industrial Production Methods
In industrial settings, benzonitrile can be produced through the ammoxidation of toluene. This process involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C). The reaction produces benzonitrile along with water as a byproduct .
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert benzonitrile to benzylamine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, coatings, and advanced materials
Wirkmechanismus
The mechanism of action of benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chloro and oxazole groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the pyridine and oxazole rings.
3,5-Dichlorobenzonitrile: Contains two chloro groups but lacks the pyridine and oxazole rings.
3-[2-(5-Chloro-2-pyridinyl)ethynyl]benzonitrile: Similar structure but with an ethynyl linkage instead of the oxazole ring
Uniqueness
Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- is unique due to its combination of a benzonitrile group with both pyridine and oxazole rings. This structure imparts distinct chemical properties, making it valuable for specific research applications and industrial uses .
Eigenschaften
CAS-Nummer |
502422-41-5 |
|---|---|
Molekularformel |
C15H8ClN3O |
Molekulargewicht |
281.69 g/mol |
IUPAC-Name |
3-[4-(5-chloropyridin-2-yl)-1,3-oxazol-2-yl]benzonitrile |
InChI |
InChI=1S/C15H8ClN3O/c16-12-4-5-13(18-8-12)14-9-20-15(19-14)11-3-1-2-10(6-11)7-17/h1-6,8-9H |
InChI-Schlüssel |
LTWCNRAEKVTUGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=NC(=CO2)C3=NC=C(C=C3)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)


![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)



![Diethyl [(2R,3S)-2,3-dihydroxybutyl]phosphonate](/img/structure/B14225847.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)

